molecular formula C19H30 B14686038 Indan, 2-butyl-5-hexyl- CAS No. 25446-32-6

Indan, 2-butyl-5-hexyl-

Cat. No.: B14686038
CAS No.: 25446-32-6
M. Wt: 258.4 g/mol
InChI Key: JAUZOZVMGVOYCU-UHFFFAOYSA-N
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Description

. This compound belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. Indanes are known for their stability and diverse chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indan, 2-butyl-5-hexyl- can be achieved through several methods. One common approach involves the alkylation of indan with butyl and hexyl groups. This process typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indan, followed by the addition of butyl and hexyl halides under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of Indan, 2-butyl-5-hexyl- may involve catalytic hydrogenation of the corresponding indene derivatives. This method utilizes catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Indan, 2-butyl-5-hexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), platinum oxide (PtO2)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated indanes

Mechanism of Action

The mechanism of action of Indan, 2-butyl-5-hexyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Indan, 2-butyl-5-methyl-
  • Indan, 2-ethyl-5-hexyl-
  • Indan, 2-butyl-5-propyl-

Uniqueness

Indan, 2-butyl-5-hexyl- is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This compound’s stability and reactivity make it valuable for various applications, distinguishing it from other similar indane derivatives .

Properties

CAS No.

25446-32-6

Molecular Formula

C19H30

Molecular Weight

258.4 g/mol

IUPAC Name

2-butyl-5-hexyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C19H30/c1-3-5-7-8-10-16-11-12-18-14-17(9-6-4-2)15-19(18)13-16/h11-13,17H,3-10,14-15H2,1-2H3

InChI Key

JAUZOZVMGVOYCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(CC(C2)CCCC)C=C1

Origin of Product

United States

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